molecular formula C9H15BrO B2481047 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane CAS No. 2137033-85-1

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane

Cat. No.: B2481047
CAS No.: 2137033-85-1
M. Wt: 219.122
InChI Key: PFSQHMBTVBRYOJ-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-1-methyl-2-oxabicyclo[222]octane is a bicyclic organic compound with a bromomethyl group attached to the fourth carbon of the oxabicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane typically involves the bromination of a suitable precursor. One common method involves the reaction of 1-methyl-2-oxabicyclo[2.2.2]octane with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alkanes and other reduced derivatives.

Scientific Research Applications

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent bonding or other interactions, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane is unique due to the presence of both a bromomethyl group and a methyl group on the oxabicyclo[2.2.2]octane ring system.

Properties

IUPAC Name

4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSQHMBTVBRYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CO2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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